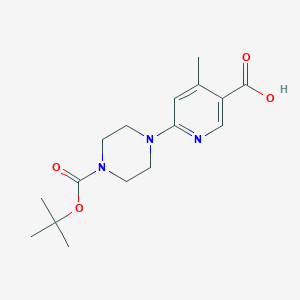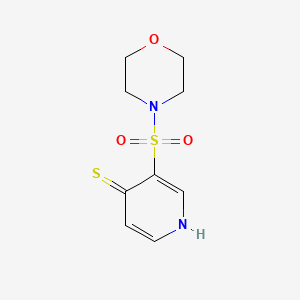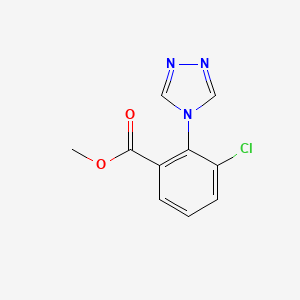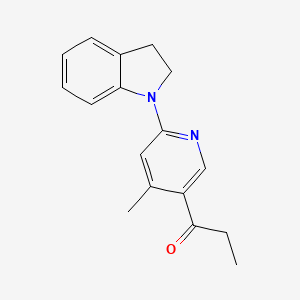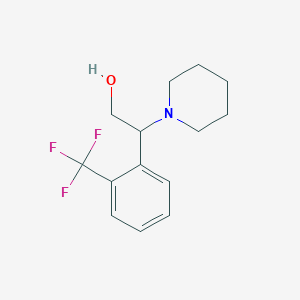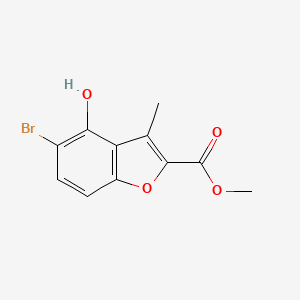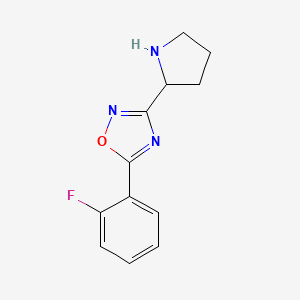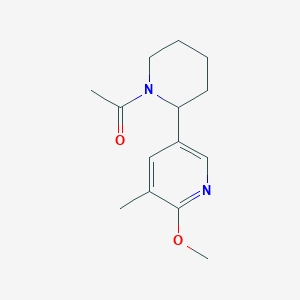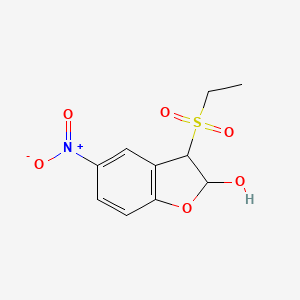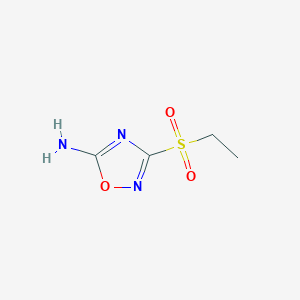![molecular formula C41H64O14 B11804186 [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルプロパノエートは、非常に複雑な構造を持つ複雑な有機分子です。この化合物は、複数のキラル中心とさまざまな官能基を特徴としており、有機化学および薬理学の分野で注目されています。
準備方法
合成経路と反応条件
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルプロパノエートの合成は、通常、官能基の保護と脱保護、立体選択的反応、カップリング反応など、複数のステップを伴います。正確な合成経路は、最終生成物の目的とする収率と純度によって異なる場合があります。
工業的製造方法
この化合物の工業的製造には、一貫性と効率を確保するために、自動合成装置と大規模反応器の使用が含まれる場合があります。このプロセスには、目的とする純度レベルを実現するためのクロマトグラフィーや結晶化などの厳格な精製ステップが含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成できます。
還元: カルボニル基は還元されてヒドロキシル基を形成できます。
置換: アセチル基とアセチルオキシ基は、他の官能基と置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次が含まれます。
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化アルミニウムリチウム (LiAlH4)
置換試薬: アミン、アルコール、チオールなどのさまざまな求核試薬
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成される一方、カルボニル基の還元によりアルコールが生成されます。
科学研究アプリケーション
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その複数の官能基とキラル中心により、有機合成における貴重な中間体となります。
生物学
生物学では、この化合物は酵素基質相互作用やその他の生化学的プロセスを研究するためのプローブとして使用できます。その複雑な構造により、生物学的システムにおける立体特異的相互作用を調査できます。
医学
医学では、この化合物は、そのユニークな構造と官能基により、潜在的な治療的用途を持つ可能性があります。さまざまな疾患に対する活性や、創薬のためのリード化合物として、その可能性を探ることができます。
産業
産業では、この化合物は新素材の開発や化学反応の触媒として使用できます。その複数の官能基とキラル中心により、さまざまな産業用途に適した汎用性の高い化合物となります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its complex structure allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications due to its unique structure and functional groups. It could be explored for its activity against various diseases or as a lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups and chiral centers make it a versatile compound for various industrial applications.
作用機序
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルプロパノエートの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物の複数の官能基により、さまざまな酵素や受容体と相互作用し、その活性を調節することが可能になります。正確な経路と標的は、特定のアプリケーションとコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルブタノエート
- [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルペンタノエート
独自性
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-アセチル-8-アセチルオキシ-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-ジヒドロキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-4-メトキシ-6-メチルオキサン-2-イル]オキシ-7,11-ジメチル-2-オキサペンタシクロ[8.8.0.01,3.03,7.011,16]オクタデカン-9-イル] 2-メチルプロパノエートの独自性は、官能基とキラル中心の特定の配置にあります。このユニークな構造により、幅広い分子標的と相互作用することができ、さまざまなアプリケーションに適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate
- [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpentanoate
Uniqueness
The uniqueness of [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate lies in its specific arrangement of functional groups and chiral centers. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C41H64O14 |
|---|---|
分子量 |
780.9 g/mol |
IUPAC名 |
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40?,41-/m1/s1 |
InChIキー |
DAXMBTMYJCYTRG-QTIQCLJLSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
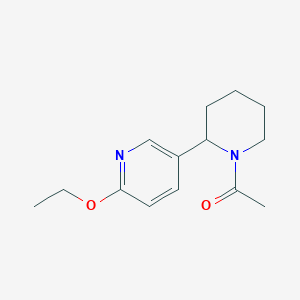
![Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11804124.png)
